molecular formula C11H18ClNO3 B13961772 Tert-butyl 3-(chlorocarbonyl)piperidine-1-carboxylate

Tert-butyl 3-(chlorocarbonyl)piperidine-1-carboxylate

Cat. No.: B13961772
M. Wt: 247.72 g/mol
InChI Key: FVOJMAURFOVTPZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(chlorocarbonyl)piperidine-1-carboxylate is a high-value synthetic building block critically employed in modern drug discovery, particularly in the construction of Proteolysis-Targeting Chimeras (PROTACs). Its molecular architecture integrates two key functional handles: a highly reactive acid chloride moiety and a tert-butoxycarbonyl (Boc)-protected secondary amine. The acid chloride group serves as an superior electrophile for efficient amide bond formation under mild conditions, enabling the rapid coupling of this piperidine scaffold to amine-bearing target protein ligands or functionalized linker units. The Boc protecting group on the piperidine nitrogen offers a robust masking strategy for the secondary amine during synthetic sequences, which can be cleanly removed with acid to reveal a key attachment vector for E3 ubiquitin ligase ligands . This controlled, sequential functionalization is essential for assembling the complex heterobifunctional architecture of PROTAC degraders, which require a target protein ligand, an E3 ligase recruiter, and a connecting linker . The utility of this reagent extends beyond targeted protein degradation; it is also a versatile intermediate for synthesizing diverse piperidine-based compound libraries and for the site-specific bioconjugation of biomolecules, facilitating probe development and structure-activity relationship studies. This compound is strictly for research applications in laboratory settings.

Properties

IUPAC Name

tert-butyl 3-carbonochloridoylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO3/c1-11(2,3)16-10(15)13-6-4-5-8(7-13)9(12)14/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOJMAURFOVTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of Tert-butyl 3-(chlorocarbonyl)piperidine-1-carboxylate

General Synthetic Strategy

The compound this compound contains two key functional groups on a piperidine ring:

  • A tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom (position 1).
  • A chlorocarbonyl (acid chloride) group at the 3-position of the piperidine ring.

The synthetic route typically involves:

  • Protection of the piperidine nitrogen with a Boc group to prevent undesired side reactions.
  • Introduction of a carboxyl group at the 3-position, followed by conversion into the acid chloride (chlorocarbonyl) functionality.

Stepwise Preparation from Boc-Protected Piperidine Derivatives

Starting Material Preparation
  • The synthesis often starts from tert-butyl 3-aminopiperidine-1-carboxylate or related carbamate-protected piperidine derivatives.
  • According to patent WO2009133778A1, tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate derivatives can be selectively deprotected at the 3-position amino group using a base, giving tert-butyl 3-aminopiperidine-1-carboxylate in good yields. This step is conducted typically at 50 to 120 °C over 30 minutes to 5 hours, with reaction monitoring by gas chromatography or HPLC.
Conversion of Amino Group to Acid Chloride
  • The 3-amino group on the piperidine ring is converted into the corresponding acid chloride (chlorocarbonyl) via acylation and subsequent chlorination steps.
  • A common approach involves first converting the 3-amino group to a carboxamide or carbamate intermediate, then transforming this intermediate into the acid chloride.
  • In the literature, acylation of the amino group with phosgene or phosgene equivalents (such as triphosgene) under controlled conditions is used to install the chlorocarbonyl group.
Typical Reaction Conditions
  • The chlorocarbonylation is conducted in anhydrous organic solvents such as dichloromethane or tetrahydrofuran (THF) at low temperatures (0 to 25 °C) to prevent side reactions.
  • Bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are employed to scavenge hydrochloric acid generated during the reaction.
  • The reaction is typically performed under inert atmosphere (nitrogen or argon) to avoid moisture-induced hydrolysis of acid chlorides.

Representative Preparation Protocol (Based on Literature)

Step Reagents / Conditions Description Yield / Notes
1 tert-Butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate + Base (e.g., NaOH, K2CO3) Selective deprotection of 3-position amino group; 50-120 °C, 0.5-5 h High yield of tert-butyl 3-aminopiperidine-1-carboxylate
2 tert-Butyl 3-aminopiperidine-1-carboxylate + Phosgene or triphosgene + TEA Conversion of amino to acid chloride; 0-25 °C, inert atmosphere Formation of this compound
3 Workup: filtration, washing, drying Removal of byproducts and isolation Purification by crystallization or chromatography

Alternative Synthetic Routes and Variations

  • Some methods use sulfonyl chlorides or other activating agents to facilitate the introduction of the chlorocarbonyl group on the piperidine ring.
  • The choice of protecting groups and solvents can vary; acetone and ethyl acetate are preferred solvents in some protocols for their balance of solubility and reactivity.
  • Bases such as 4-methylmorpholine (4-NMM) and diethylisopropylamine have also been reported as effective in these transformations.

Analytical Characterization and Reaction Monitoring

  • The progress of the deprotection and chlorocarbonylation reactions is typically monitored by gas chromatography (GC) and high-performance liquid chromatography (HPLC).
  • Nuclear magnetic resonance (NMR) spectroscopy, particularly ^13C NMR, is used to confirm the presence of the chlorocarbonyl group and Boc protection. Characteristic chemical shifts around 150-170 ppm correspond to carbonyl carbons in acid chlorides and carbamates.
  • Mass spectrometry (MS) confirms molecular weight and purity of the final compound.

Summary Table of Key Preparation Parameters

Parameter Range / Preferred Conditions Comments
Deprotection Temperature 50 - 120 °C Optimal for selective removal of 3-position carbamate
Deprotection Time 0.5 - 5 hours Depends on temperature and reagent stoichiometry
Chlorocarbonylation Temperature 0 - 25 °C Low temperature to avoid hydrolysis
Solvents Dichloromethane, THF, acetone, ethyl acetate Choice affects solubility and reaction rate
Bases Triethylamine, DIPEA, 4-NMM Scavenge HCl, facilitate reaction
Monitoring Techniques GC, HPLC, ^13C NMR, MS Ensure reaction completeness and product purity

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 3-(chlorocarbonyl)piperidine-1-carboxylate involves its reactivity with nucleophiles. The chlorocarbonyl group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules . This reactivity makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Modifications

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Key Applications/Findings References
This compound Chlorocarbonyl (-COCl) C₁₁H₁₈ClNO₃ 247.72 Intermediate for nucleophilic reactions; used in synthesizing kinase inhibitors or APIs.
Tert-butyl 3-((7-chloro-2-methyl-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidine-1-carboxylate Pyrimidoindole-methylamino C₂₃H₂₉ClN₆O₂ 480.97 Anticancer lead compound; synthesized via SNAr reaction with DIPEA in DMF.
Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate Tetrazole C₁₁H₁₉N₅O₂ 265.31 Antidiabetic activity (IC₅₀ = 7.12 μM); bioactivity linked to carboxylate groups.
Tert-butyl 3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate Benzimidazolone-chloro C₁₇H₂₁ClN₂O₃ 326.82 Inhibitor of 8-oxoguanine DNA glycosylase; synthesized via nitro reduction and cyclization.
Tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate Dibenzylamino-nitropyrimidine C₂₈H₃₅N₇O₄ 533.63 Intermediate for kinase inhibitors; TLC mobility (Rf = 0.23 in hexane:EtOAc).
Tert-butyl 3-(3-bromophenyl)piperidine-1-carboxylate 3-Bromophenyl C₁₆H₂₂BrNO₂ 340.26 Solid with predicted boiling point 397.8°C; used in synthesizing PARP inhibitors.

Key Observations

Reactivity and Synthetic Utility: The chlorocarbonyl group in this compound enables rapid acylation or coupling reactions, unlike the tetrazole or benzimidazolone derivatives, which require multi-step functionalization . Pyrimidoindole and dibenzylamino-nitropyrimidine derivatives exhibit enhanced bioactivity due to planar aromatic systems, but their synthesis demands stringent conditions (e.g., DIPEA in DMF or high-resolution chromatography) .

Chlorinated derivatives (e.g., benzimidazolone-chloro) show inhibitory effects on DNA repair enzymes, highlighting the role of halogens in target binding .

Physicochemical Properties: Bulky substituents (e.g., 3-bromophenyl) increase molecular weight and boiling points, impacting solubility and purification strategies . Hydroxyl or amino derivatives (e.g., tert-butyl 3-hydroxypiperidine-1-carboxylate) exhibit lower reactivity but higher polarity, favoring aqueous-phase reactions .

Biological Activity

Tert-butyl 3-(chlorocarbonyl)piperidine-1-carboxylate is a synthetic compound belonging to the family of piperidine derivatives. Its unique structure, featuring a tert-butyl group and a chlorocarbonyl moiety, positions it as a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanism of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

C12H16ClNO2\text{C}_{12}\text{H}_{16}\text{Cl}\text{N}\text{O}_2

This formula indicates the presence of a tert-butyl group, a piperidine ring, and a chlorocarbonyl functional group. The molecular weight is approximately 239.71 g/mol. The chlorocarbonyl group enhances the compound's reactivity, allowing for various chemical transformations through nucleophilic substitution reactions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The presence of the piperidine ring is significant for binding to various receptors and enzymes, influencing physiological responses. The chlorocarbonyl group may facilitate enzymatic cleavage or modification, impacting pharmacokinetics and efficacy in drug design contexts.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperidine derivatives. While specific data on this compound is limited, related compounds have demonstrated significant activity against various bacterial strains. For instance, piperidine derivatives have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial properties .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving similar piperidine derivatives, half-maximal inhibitory concentrations (IC50) were determined using non-cancerous cell lines such as HaCaT cells. The selectivity index (SI), calculated as the ratio between IC50 values for non-cancerous cells and MIC values against pathogenic strains, is an essential parameter for assessing potential toxicity. Values greater than 1 indicate nontoxicity .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Starting Material Preparation : Begin with commercially available piperidine derivatives.
  • Functional Group Introduction : Introduce the chlorocarbonyl group through acylation reactions.
  • Purification : Use chromatography techniques to isolate the desired product.

These methods highlight the compound's synthetic accessibility for further research and application in medicinal chemistry.

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focusing on similar piperidine derivatives, providing insights into their biological activities:

  • Study on Antituberculosis Activity : Research demonstrated that certain piperidinothiosemicarbazone derivatives exhibited strong inhibitory effects against M. tuberculosis, with MIC values ranging from 0.5 to 4 µg/mL for resistant strains . This suggests that modifications in the piperidine structure can significantly enhance antimicrobial potency.
  • Cytotoxicity Analysis : In cytotoxicity assays involving piperidine derivatives, compounds with high MIC values against pathogens also showed favorable SI values, indicating their potential as safe therapeutic agents .

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